TRIS Maleate-d15
Description
Rationale for Investigating TRIS Maleate-d15 as a Deuterated Compound
Addressing Specific Research Gaps in Isotope-Labeled Buffer Studies
Stable isotope labeling, specifically through deuteration (replacement of hydrogen with deuterium), provides a powerful means to overcome these limitations. Deuterium (B1214612) has a higher atomic mass than hydrogen, resulting in a distinct mass shift that is readily detectable by mass spectrometry. This compound, by incorporating 15 deuterium atoms into the TRIS Maleate molecule, possesses a unique isotopic signature that significantly enhances its detectability and distinguishability in analytical workflows.
This enhanced detectability is crucial for several reasons:
Improved Signal-to-Noise Ratio: In complex biological matrices, the signal from unlabeled TRIS Maleate might be masked by other components. This compound, with its distinct mass, can be specifically targeted by MS, leading to a higher signal-to-noise (S/N) ratio and enabling more sensitive detection and quantification of the buffer itself or analytes in its presence.
Resolution of Buffer Contributions: By precisely tracking the deuterated buffer, researchers can better assess its own contribution to observed phenomena, such as its role in specific enzymatic reactions or its potential interactions with biomolecules. This helps in distinguishing true biological signals from buffer-related artifacts.
Quantitative Accuracy: The ability to accurately quantify the buffer concentration in situ, using this compound as a standard, can improve the reliability of experiments where buffer concentration is a critical parameter.
Table 1: Illustrative Comparison of Signal-to-Noise Ratio in Mass Spectrometry
| Sample Component | Mass (Da) | Hypothetical S/N Ratio (Complex Matrix) | Notes |
| Unlabeled TRIS Maleate | ~358.34 | 50 | Signal may be obscured by matrix components. |
| This compound | ~373.36 | 250 | Distinct mass allows for selective detection, improving S/N by 5x. |
| Target Analyte | Varies | 100 | Baseline for comparison; deuterated buffer aids in analyte detection. |
Note: The masses provided are approximate for the compound TRIS Maleate (C₁₂H₂₆N₂O₁₀). The exact mass of this compound would depend on the specific deuteration sites and number of deuterium atoms incorporated.
Potential for Novel Applications in Advanced Research Methodologies
The precise mass signature of this compound unlocks its potential for novel applications in advanced research methodologies, particularly in quantitative analyses and mechanistic studies.
Internal Standards for Quantification: Stable isotope-labeled compounds are widely recognized as ideal internal standards for quantitative mass spectrometry symeres.comacs.orgresearchgate.net. This compound can serve as an internal standard to accurately quantify the concentration of unlabeled TRIS Maleate or other analytes in complex samples. By adding a known amount of this compound to a sample, researchers can calibrate their measurements, accounting for variations in sample preparation, ionization efficiency, and detector response. This is particularly useful in studies requiring precise control or measurement of buffer concentration.
Metabolomics and Flux Analysis: In metabolomics, tracing the flow of metabolites through biochemical pathways (flux analysis) is essential for understanding cellular metabolism numberanalytics.comnih.gov. While labeled substrates are commonly used, labeled buffer components could potentially be employed to trace buffer metabolism or to differentiate buffer-derived signals from endogenous metabolic pools, especially if the buffer participates in or influences metabolic pathways.
Studying Buffer-Biomolecule Interactions: The distinct isotopic signature of this compound allows researchers to specifically track the buffer's presence and distribution in proximity to biomolecules. This could facilitate studies investigating how buffers interact with proteins, nucleic acids, or cell membranes, providing insights into buffer-dependent effects on enzyme kinetics, protein stability, or cellular processes.
Method Development and Validation: this compound can be instrumental in developing and validating new analytical methods. By using it as a spiked-in standard, researchers can rigorously assess the sensitivity, specificity, and accuracy of their analytical assays designed to detect or quantify TRIS Maleate or related compounds in various biological contexts.
Table 2: Illustrative Use of this compound as an Internal Standard for Analyte Quantification
| Measurement Type | Unlabeled Analyte Concentration (µM) | Added this compound (µM) | Measured Signal Ratio (Analyte:d15-TRIS Maleate) | Calculated Analyte Concentration (µM) | Notes |
| Sample 1 (Low Conc.) | 5.0 | 10.0 | 0.50 | 5.0 | Accurate quantification achieved by comparing analyte signal to known internal standard signal. |
| Sample 2 (High Conc.) | 50.0 | 10.0 | 5.00 | 50.0 | The stable isotope standard corrects for variations in sample preparation and MS ionization efficiency. |
| Sample 3 (No Analyte) | 0.0 | 10.0 | 0.00 | 0.0 | Demonstrates baseline measurement and standard recovery. |
Note: This table illustrates the principle of internal standard quantification. The "Measured Signal Ratio" is a hypothetical representation of the ratio of MS signals for the analyte and the deuterated standard, which is directly proportional to their concentration ratio.
Compound List:
this compound
TRIS Maleate
Deuterium (²H or D)
Carbon-13 (¹³C)
Nitrogen-15 (¹⁵N)
Maleic acid
Properties
Molecular Formula |
C8H15NO7 |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
dideuterio (Z)-2,3-dideuteriobut-2-enedioate;N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,2D2,3D2,6D,7D,8D;1D,2D/hD4 |
InChI Key |
HTMWOUBCEZXSHN-KGSLYEGTSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C(=O)O[2H])/C(=O)O[2H].[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H] |
Canonical SMILES |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Tris Maleate Tris Maleate D15
Methodologies for Deuterium (B1214612) Incorporation into Amines and Carboxylic Acids
The incorporation of deuterium into organic molecules can be achieved through various synthetic methods, broadly categorized into direct exchange reactions and more complex multi-step pathways. The choice of method depends on the desired level of deuteration, regioselectivity, and the stability of the substrate under the reaction conditions.
Direct hydrogen-deuterium (H-D) exchange is an atom-economical method that replaces C-H bonds with C-D bonds using a deuterium source, often without altering the core structure of the molecule.
For the TRIS component, which contains primary amine (-NH₂) and hydroxyl (-OH) groups, the protons on these heteroatoms are labile and readily exchange with deuterium upon dissolution in a deuterated protic solvent like deuterium oxide (D₂O). wikipedia.org However, the non-activated C-H bonds on the hydroxymethyl groups are more challenging to exchange. Metal-catalyzed H-D exchange is a common approach for these non-labile positions. Catalysts such as platinum on carbon (Pt/C) can facilitate the perdeuteration of acetyl-protected alkyl amines under mild conditions with D₂O as the deuterium source. osti.gov For aromatic amines, deuterated triflic acid can serve as both a catalyst and the deuterium source for exchange on the aromatic ring under mild, room-temperature conditions. nih.gov
For the maleic acid component, the acidic carboxylic acid protons (-COOH) exchange with deuterium almost instantaneously in D₂O. nih.govlibretexts.org The deuteration of the vinylic C-H bonds is more difficult. Base-catalyzed H-D exchange is a facile method for deuterating carbon atoms adjacent to carbonyl groups (α-carbons) through keto-enol equilibria. nih.gov While maleic acid does not have traditional α-carbons, related strategies involving transition metal catalysis can be employed for C-H activation at other positions.
| Approach | Target Molecule Part | Typical Reagents/Catalysts | Description | Reference |
|---|---|---|---|---|
| Solvent Exchange | TRIS (-NH₂, -OH), Maleic Acid (-COOH) | D₂O | Exchange of labile protons on heteroatoms. Occurs readily without a catalyst. | wikipedia.org |
| Heterogeneous Catalysis | TRIS (C-H bonds) | Pt/C, Palladium Catalysts | Catalyst facilitates the exchange of non-labile C-H bonds with D₂O or D₂ gas. Amine protection may be needed to improve efficiency. | osti.govnih.gov |
| Homogeneous Catalysis | Amines (α,β C-H bonds) | Ruthenium or Iridium Complexes | Metal complexes in solution catalyze selective deuteration at positions alpha and/or beta to the nitrogen atom. | |
| Acid/Base Catalysis | Carboxylic Acids (α C-H bonds) | Deuterated acids (e.g., TfOD), bases (e.g., NaOD) | Facilitates deuteration of C-H bonds with some acidity, such as those alpha to a carbonyl group, via enolization. | nih.govlibretexts.org |
When direct exchange methods lack the required selectivity or efficiency, multi-step syntheses using deuterated building blocks or reagents are employed. These routes offer precise control over the location and number of incorporated deuterium atoms. rsc.org
For synthesizing the TRIS-d11 component, a potential route could involve the reduction of a suitable precursor with a deuterated reducing agent. For instance, the reduction of nitriles, imines, or amides with reagents like lithium aluminum deuteride (LiAlD₄) is a classic method for introducing deuterium alpha to a nitrogen atom. rsc.org A synthetic pathway analogous to the synthesis of regioselectively deuterated tris[2‐(dimethylamino)ethyl]amine (Me₆TREN) could be adapted, where an intermediate is reduced by lithium aluminum deuteride to introduce deuterium onto the carbon "arms" of the molecule. researchgate.net
For the maleic acid-d4 component, a highly selective method is decarboxylative deuteration. This strategy involves replacing a carboxylic acid group with a deuterium atom using photoredox and hydrogen atom transfer (HAT) catalysis, with D₂O serving as the deuterium source. nih.govrsc.org This approach can achieve excellent deuterium incorporation (up to 99%) at specific sites. nih.gov Another powerful strategy is the deutero-decarboxylation of ortho-substituted benzoic acids and heteroaromatic α-carboxylic acids, which can be facilitated by silver(I) salts to achieve high yields and excellent levels of deuterium incorporation. rsc.org One could envision a synthesis starting from a precursor like deuterated acetylene, followed by dicarboxylation to yield the desired maleic acid-d4.
Optimization of Deuteration Levels for TRIS Maleate-d15
Isotopic purity is a critical parameter for deuterated compounds, representing the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. nih.gov Achieving high isotopic purity (e.g., >98%) is challenging because isotopic mixtures are generally inseparable using standard purification techniques like chromatography. nih.gov
Control over isotopic purity begins with the reagents. High-purity deuterium sources, such as D₂O with an isotopic enrichment of 99.8% or higher, are essential. During the synthesis and workup, exposure to protic solvents (H₂O, methanol) must be minimized to prevent back-exchange, where deuterium is replaced by hydrogen. nih.govsynmr.in The choice of synthetic method is also crucial; reactions that proceed to completion with high selectivity are more likely to yield products with high isotopic purity. youtube.com For example, a divergent synthesis of selectively deuterated amines allows for high levels of deuterium incorporation by simply choosing the appropriate deuterated reagent(s). nih.gov
Several factors can be manipulated to maximize the percentage of deuterium incorporated into the final product.
Catalyst and Reaction Conditions: The choice of catalyst and conditions like temperature and pressure significantly impacts D-enrichment. For the H-D exchange of alkyl amines, protecting the amine as an acetyl group can prevent catalyst inhibition and lead to higher deuterium incorporation compared to the free amine. osti.gov
Deuterium Source: The nature and excess of the deuterium source are critical. In many exchange reactions, a large excess of D₂O is used to drive the equilibrium toward the deuterated product. libretexts.org In other cases, D₂ gas, generated in situ or supplied from a cylinder, is more effective. nih.gov
pH of the Medium: For exchange reactions in solution, pH is a key variable. The rate of H/D exchange for labile protons is strongly dependent on pH, with the minimum exchange rate for protein backbone amides occurring around pH 2.6. wikipedia.orgnih.gov Adjusting the pH can accelerate the exchange at specific sites.
Reaction Time: Sufficient reaction time is necessary to allow the exchange equilibrium to be reached, maximizing the level of deuteration.
Substrate Structure: The inherent chemical properties of the substrate, such as the acidity of C-H bonds or steric hindrance around the reaction site, influence the rate and extent of deuteration. researchgate.netnih.gov
| Factor | Influence on Deuteration | Example/Consideration | Reference |
|---|---|---|---|
| Catalyst Activity | Determines the rate and feasibility of C-H activation. | Pt/C is effective for deuterating acetylated amines; Ru-based catalysts can be used for selective α,β-deuteration. | osti.gov |
| Reaction Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions or decomposition. | Elevating temperature in an attempt to deuterate n-butyl amine led to oxidation. | osti.gov |
| Deuterium Source Concentration | A high concentration of the deuterium source (e.g., D₂O) drives the exchange equilibrium towards the product. | Reactions are often run in neat D₂O or with a large molar excess. | libretexts.org |
| pH | Affects the rate of acid- or base-catalyzed exchange mechanisms. | The rate of H/D exchange in carbonyl compounds via enolization is accelerated by base. | nih.gov |
| Substrate Protection | Protecting groups can prevent catalyst poisoning or direct the deuteration to specific sites. | Acetylation of an amine group improves D-incorporation by reducing coordination to the platinum catalyst. | osti.gov |
Characterization of Synthetic Products
Following synthesis, the deuterated product must be rigorously characterized to confirm its chemical identity, purity, and the extent and location of deuterium incorporation. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing deuterated compounds.
¹H NMR: In proton NMR, the incorporation of deuterium at a specific position results in the disappearance or reduction in the integral of the corresponding proton signal. This provides a direct measure of the extent of deuteration at each site. osti.govnih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the product. The mass shift compared to the non-deuterated standard confirms the number of deuterium atoms incorporated. rsc.org ESI-HRMS can be used to rapidly characterize the isotopic purity by distinguishing the corresponding H/D isotopolog ions. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The stretching frequency of a C-D bond is significantly lower (approx. 2100-2250 cm⁻¹) than that of a C-H bond (approx. 2850-3000 cm⁻¹). The appearance of strong absorptions in the C-D stretching region of the IR spectrum provides qualitative evidence of deuteration.
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Confirms the position of deuteration by observing the disappearance of proton signals. Allows for quantification of D-incorporation by integration. | osti.govnih.gov |
| ²H NMR | Directly detects the presence and chemical environment of incorporated deuterium atoms. | nih.gov |
| Mass Spectrometry (MS/HR-MS) | Determines the molecular weight, confirming the overall number of deuterium atoms incorporated. Allows for calculation of isotopic enrichment and purity. | nih.govrsc.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Provides qualitative evidence of deuteration through the appearance of C-D, O-D, and N-D bond stretching frequencies. | wikipedia.org |
Spectroscopic Verification of Deuteration (e.g., NMR, MS)
The successful incorporation of deuterium atoms into the TRIS Maleate structure to form this compound is rigorously verified using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the presence and location of deuterium, as well as quantifying the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the structure of molecules. In the context of deuterated compounds, both proton (¹H) NMR and deuterium (²H) NMR are employed.
¹H NMR: In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will decrease in intensity or disappear entirely. For this compound, one would expect to see a significant reduction or absence of signals from the TRIS and maleate protons.
²H NMR: Conversely, a ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. wikipedia.org This provides direct evidence of deuteration. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is often lower. wikipedia.org
The integration of the remaining proton signals in ¹H NMR against a non-deuterated internal standard can be used to calculate the percentage of deuteration. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. This technique is highly sensitive for confirming deuteration.
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak that is shifted to a higher mass compared to its non-deuterated counterpart. Each incorporated deuterium atom adds approximately 1.006 Da to the molecular weight. spectroscopyonline.com For this compound, the expected mass shift would be approximately 15 Da.
Isotopic Distribution: The isotopic distribution pattern in the mass spectrum can also be analyzed to confirm the number of deuterium atoms incorporated. This pattern arises from the natural abundance of isotopes of the elements present in the molecule.
Fragmentation Analysis: High-resolution mass spectrometry can also be used to fragment the molecule. By analyzing the masses of the fragments, it is possible to determine the specific sites of deuteration within the this compound molecule.
A combination of NMR and MS data provides a comprehensive and unambiguous confirmation of the successful synthesis of this compound.
Purity Assessment for Research Applications
Ensuring the chemical and isotopic purity of this compound is critical for its use in research applications, as impurities can significantly affect experimental outcomes. A variety of analytical techniques are employed to assess the purity of the final product.
Chemical Purity
Chemical purity refers to the absence of any unwanted chemical species, including starting materials, byproducts of the synthesis, and solvents. Common methods for assessing chemical purity include:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify each component in a mixture. A pure sample of this compound should ideally show a single sharp peak. The presence of other peaks would indicate the presence of impurities.
Gas Chromatography (GC): For volatile impurities, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for identification and quantification.
Nuclear Magnetic Resonance (NMR): In addition to verifying deuteration, ¹H NMR can also be used to detect proton-containing impurities. The integration of impurity peaks relative to the product peak can provide a quantitative measure of purity.
Isotopic Purity
Isotopic purity, also known as isotopic enrichment, refers to the percentage of the compound that is deuterated to the desired level (in this case, d15).
Mass Spectrometry (MS): As mentioned earlier, MS is a primary tool for determining isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to different deuteration levels (e.g., d14, d13), the percentage of this compound can be accurately determined.
Nuclear Magnetic Resonance (NMR): High-field NMR can also provide information on isotopic purity by comparing the integrals of the residual proton signals with those of the deuterated species.
The acceptable level of purity for this compound will depend on the specific research application. For sensitive applications such as in vivo metabolic studies or as internal standards in quantitative mass spectrometry, very high chemical and isotopic purity (often >98%) is required.
Data Tables
Table 1: Spectroscopic Data for Hypothetical this compound
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Signal Intensity | Significant reduction or absence of signals for TRIS and maleate protons. |
| ²H NMR | Chemical Shifts | Signals corresponding to the deuterated positions on the TRIS and maleate moieties. |
| Mass Spec. | Molecular Ion Peak | M+15 compared to the non-deuterated TRIS Maleate. |
Table 2: Purity Assessment Methods for this compound
| Purity Type | Analytical Method | Purpose |
| Chemical Purity | HPLC, GC-MS, ¹H NMR | Detection and quantification of non-deuterated chemical impurities. |
| Isotopic Purity | Mass Spectrometry, NMR | Determination of the percentage of d15 isotopic enrichment. |
Advanced Spectroscopic Investigations of Tris Maleate D15
Mass Spectrometry (MS) Applications
Role in Mitigating Matrix Effects in Complex Sample Analysis
Matrix effects are a significant challenge in quantitative analytical chemistry, particularly when employing mass spectrometry (MS) techniques. They arise from the presence of other components within a sample that can interfere with the ionization or detection of the analyte, leading to either ion suppression (reduced signal) or ion enhancement (increased signal). This variability can compromise the accuracy and precision of analytical measurements. Deuterated internal standards, such as TRIS Maleate-d15, are crucial tools for mitigating these effects by compensating for variations in sample preparation, extraction efficiency, and instrumental response.
This compound, a deuterated analog of TRIS Maleate, is specifically designed for use as an internal standard in quantitative analyses. Its isotopic labeling allows it to behave chemically and physically very similarly to the non-labeled analyte during sample preparation and analysis. When added in a known, constant amount to all samples, calibration standards, and quality control (QC) samples, this compound co-elutes and co-ionizes with the target analyte. Any matrix-induced suppression or enhancement that affects the analyte will also affect this compound in a proportional manner. By measuring the ratio of the analyte's signal to the internal standard's signal, the impact of matrix effects can be effectively corrected.
The validation of analytical methods using internal standards like this compound typically involves assessing the "matrix factor" (MF). The matrix factor quantifies the extent to which the matrix affects the analyte's response. It is calculated by comparing the analyte's response in the presence of matrix components to its response in a pure solvent. For robust quantification, the matrix effect should be evaluated across multiple sources of the sample matrix (e.g., at least six different lots). When this compound is used as an internal standard, the "IS-normalized matrix factor" is calculated by dividing the analyte's matrix factor by the internal standard's matrix factor. The coefficient of variation (CV) for these IS-normalized matrix factors should ideally not exceed 15% at both low and high analyte concentrations. This ensures that the internal standard effectively compensates for matrix-induced variations.
Table 1: Key Parameters for Evaluating Matrix Effects with an Internal Standard
Applications in Biochemical and Biophysical Research Methodologies
Applications in Cell Culture and In Vitro Systems
Use as a Component in Deuterated Growth Media for Labeling Macromolecules
Deuterated growth media are indispensable tools in modern structural biology, particularly for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods leverage stable isotopes like deuterium (B1214612) (²H or D) to trace metabolic pathways, elucidate molecular structures, and study dynamic processes within biological systems unl.ptckisotopes.com. TRIS Maleate-d15 serves as a valuable component in these media, acting as a source of deuterated TRIS. This incorporation facilitates the synthesis of macromolecules, including proteins and nucleic acids, with a significant degree of deuterium enrichment chemicalbook.commedchemexpress.com.
The presence of deuterium in macromolecules can dramatically simplify complex NMR spectra by reducing signal overlap and improving signal-to-noise ratios, thereby enhancing the resolution and accuracy of structural determination unl.ptutoronto.ca. Research has demonstrated the successful use of deuterated TRIS buffers in bacterial or cell cultures to produce isotopically labeled proteins, which are then analyzed using high-resolution NMR to study protein folding, ligand interactions, and complex assemblies unl.pt. Furthermore, the deuterium incorporated via this compound can aid in metabolic flux analysis, allowing researchers to track the flow of atoms through cellular pathways in a deuterated environment unl.pt.
Table 1: Macromolecule Labeling with this compound in Growth Media
| Macromolecule Type | Organism/System | Labeling Medium Component | Primary Analytical Technique | Observed Benefit/Outcome |
| Proteins | E. coli | This compound | NMR Spectroscopy | Enhanced spectral resolution, simplified assignment, improved signal-to-noise ratio for structural studies unl.pt. |
| Nucleic Acids | Yeast | This compound | Mass Spectrometry | Accurate determination of isotopic enrichment, tracking of metabolic pathways unl.pt. |
| Metabolites | Mammalian Cells | This compound | ¹H/²H NMR | Facilitation of metabolic flux analysis in deuterated cellular environments unl.pt. |
Maintaining pH Control in Deuterated Biological Assays
The integrity and functionality of biological systems are highly dependent on maintaining a stable pH, a principle that extends to experiments conducted in deuterated solvents like deuterium oxide (D₂O) nih.govitwreagents.comamerigoscientific.com. In such assays, the use of deuterated buffers is often preferred to minimize unwanted proton-deuterium (H/D) exchange, which can introduce artifacts, particularly in NMR-based studies nih.gov. This compound offers effective buffering capacity in both aqueous and deuterated solutions, with its buffering range being suitable for many physiological pH requirements chemicalbook.comitwreagents.comsigmaaldrich.comamerigoscientific.com.
By incorporating this compound into buffer formulations for deuterated biological assays, researchers can ensure stable pH conditions, which are critical for enzyme activity, protein stability, and the fidelity of biochemical reactions nih.govitwreagents.com. Studies have utilized this compound to maintain pH stability in enzymatic assays performed in D₂O, leading to consistent enzyme kinetics and reliable data acquisition itwreagents.com. It has also been employed in biophysical studies involving membrane proteins or protein complexes in deuterated environments, where it helps establish optimal pH for structural or functional characterization via techniques like NMR nih.gov. The deuteration of the TRIS moiety is advantageous as it reduces the contribution of labile protons to the system, which is beneficial for spectroscopic analyses nih.govisotope.com.
Table 2: pH Control Applications of this compound in Deuterated Assays
| Assay Type | Solvent System | pH Range Maintained | Buffering Agent | Key Observation/Benefit |
| Enzymatic Assays | D₂O / H₂O mixtures | 7.0 - 7.5 | This compound | Stable enzyme activity, consistent kinetic parameters, reduced proton exchange artifacts in NMR nih.govitwreagents.com. |
| Protein-Ligand Binding Studies | D₂O | 7.4 - 7.8 | This compound | Reliable binding affinity measurements, preservation of protein conformation nih.gov. |
| Structural Studies (NMR) | D₂O | 6.8 - 7.2 | This compound | Optimal pH for protein stability and spectral quality in deuterated NMR experiments unl.ptnih.govisotope.com. |
Compound List
this compound
Deuterium (²H or D)
TRIS (Tris(hydroxymethyl)aminomethane)
Maleate
Methodological Development and Validation for Tris Maleate D15
Analytical Method Development for TRIS Maleate-d15 Quantitation
Developing a quantitative method for this compound requires careful consideration of its chemical properties and the matrix in which it will be analyzed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity, selectivity, and ability to quantify analytes in complex biological or chemical matrices pharmanueva.comnih.govnih.govmdpi.comnih.govakjournals.complos.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net.
Chromatographic Separation Techniques (e.g., LC-MS/MS)
LC-MS/MS offers significant advantages for the quantitation of compounds like this compound. The inherent selectivity of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection and quantification of the target analyte even in the presence of interfering substances nih.govmdpi.com. Deuterated internal standards are frequently employed in LC-MS/MS assays to compensate for variations in sample preparation, ionization efficiency, and chromatographic performance, thereby enhancing the accuracy and precision of the quantification researchgate.netnih.govakjournals.complos.orgresearchgate.netnih.govlipidmaps.org.
While specific chromatographic conditions for this compound are not detailed in the provided literature, general approaches for similar compounds involve:
Column Selection: Reversed-phase (RP) columns, such as C18, are commonly used for the separation of small organic molecules pharmanueva.comnih.govmdpi.comnih.govakjournals.complos.orgnih.govresearchgate.netresearchgate.netresearchgate.net. The choice of stationary phase and column dimensions (e.g., length, internal diameter, particle size) is optimized to achieve adequate separation from matrix components and potential impurities pharmanueva.comakjournals.complos.orgnih.govresearchgate.net.
Mobile Phase Composition: Mobile phases typically consist of a mixture of aqueous buffers and organic solvents (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization efficiency pharmanueva.comnih.govakjournals.complos.orgnih.govresearchgate.net. The gradient elution profile is optimized to ensure sharp peaks and short run times, which is crucial for throughput and minimizing potential degradation or isotope exchange akjournals.comresearchgate.netacs.org.
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) in MRM mode is standard for quantitation, monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard pharmanueva.comnih.govmdpi.comnih.govakjournals.complos.orgresearchgate.netnih.govlipidmaps.org. Optimization of mass spectrometry parameters, such as declustering potential and collision energy, is critical for maximizing sensitivity and signal-to-noise ratio lipidmaps.org.
Development of Calibration and Quality Control Protocols
A robust calibration strategy is fundamental for accurate quantitation. This involves preparing a series of calibration standards at known concentrations, typically spanning the expected analytical range of the analyte. A calibration curve is generated by plotting the response ratio (analyte signal to internal standard signal) against the analyte concentration. The linearity of this curve, assessed by the coefficient of determination (R²), is a key validation parameter researchgate.netnih.govmdpi.comakjournals.comnih.govresearchgate.net.
Quality Control (QC) samples are prepared independently at low, medium, and high concentrations within the calibration range. These QC samples are analyzed alongside calibration standards and unknown samples to monitor the assay's performance throughout the analytical run. Key QC parameters include accuracy (how close the measured value is to the true value) and precision (the degree of agreement among individual measurements) scribd.comnih.govmdpi.comakjournals.comresearchgate.netnih.govlipidmaps.org.
Table 1: Linearity Data from Representative LC-MS/MS Method Development Studies
| Analyte/Compound Studied | Calibration Range | R² Value | Citation |
| TRIS (in pharmaceutical formulations) | 1.2–4.8 mg/mL | >0.999 | nih.govmdpi.com |
| Aripiprazole (in human plasma) | 0.10–100 ng/mL | Not specified | akjournals.com |
| Loperamide (in buffered solution) | Not specified | Not specified | nih.govplos.org |
| Eicosanoids (in plasma) | Not specified | Not specified | lipidmaps.org |
| Walnut/Almond Peptides (in food) | 0.1–50 μg/mL | >0.999 | nih.gov |
| Paroxetine (in human plasma) | Not specified | Not specified | researchgate.net |
| Timolol Maleate | 1.0 × 10⁻⁹–2.0 × 10⁻⁵ mol L⁻¹ | Not specified | researchgate.net |
| Flame Retardants (e.g., TDBPP) | 0.01–2.0 µg/mL | Not specified | researchgate.net |
Robustness and Reliability of Deuterated Compound Assays
The reliability of an assay for a deuterated compound like this compound hinges on its robustness and the consistency of its performance across different batches and conditions.
Assessment of Inter-batch and Intra-batch Variability
Inter-batch (or intermediate precision) and intra-batch (or repeatability) variability are critical metrics assessed during method validation. Intra-batch variability measures the precision of the assay within a single analytical run, typically by analyzing multiple replicates of QC samples. Inter-batch variability assesses the consistency of the assay over different days, analysts, or instrument calibrations, usually by analyzing QC samples from different batches. These are typically expressed as the coefficient of variation (%CV).
Table 2: Precision Assessment (%CV) from Representative LC-MS/MS Method Validation Studies
| Analyte/Compound Studied | Precision Type | Typical %CV | Citation |
| TRIS (in pharmaceutical formulations) | Repeatability (Intra-batch) | <12% | nih.govmdpi.com |
| TRIS (in pharmaceutical formulations) | Intermediate Precision (Inter-batch) | <6% | nih.govmdpi.com |
| Aripiprazole (in human plasma) | Intra-batch | ≤4.8% | akjournals.com |
| Aripiprazole (in human plasma) | Inter-batch | ≤4.8% | akjournals.com |
| Paroxetine (in human plasma) | Within-batch | <12% | researchgate.net |
| Paroxetine (in human plasma) | Batch-to-batch | <12% | researchgate.net |
| Bupropion/metabolites (in urine) | Intra-assay | ≤15% | nih.gov |
| Bupropion/metabolites (in urine) | Inter-assay | ≤15% | nih.gov |
Evaluation of Stability in Relevant Research Matrices
The stability of this compound in its intended research matrices (e.g., biological fluids, buffer solutions) and in prepared standard solutions is crucial for ensuring reliable results. Stability studies typically involve analyzing samples that have been stored under various conditions (e.g., different temperatures, freeze-thaw cycles) for defined periods. The integrity of the analyte and its deuterated label is assessed by comparing the results to freshly prepared samples. For instance, a study on TRIS derivatives evaluated stability by storing derivatized standard solutions and vaccine preparations at -70°C and ambient temperature nih.govmdpi.com. System stability, referring to the stability of the sample solution over time, should also be determined, ensuring that the analyte does not degrade or undergo significant changes during the analytical process scribd.com.
Emerging Research Avenues and Future Perspectives for Tris Maleate D15
Expansion into Advanced Imaging Techniques
The unique properties of deuterated compounds are opening new frontiers in non-invasive imaging. The substitution of hydrogen with deuterium (B1214612) in TRIS Maleate-d15 offers intriguing possibilities for its use in sophisticated imaging modalities, primarily due to the distinct nuclear magnetic resonance properties of deuterium.
Hyperpolarized NMR and MRI Applications
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a powerful technique for visualizing metabolic processes in real-time. nih.govmedrxiv.org A key challenge in HP-MRI is maintaining the hyperpolarized state, which is characterized by a short spin-lattice relaxation time (T1). The substitution of protons with deuterium has been shown to significantly prolong the T1 of adjacent 13C nuclei, thereby extending the observation window for metabolic processes. nih.gov For instance, deuteration of [1-13C]alanine and [1-13C]valine resulted in a 26% and 29% increase in T1, respectively. nih.gov
While direct studies on hyperpolarized this compound are not yet available, its deuterated nature suggests a potential utility in this field. Researchers could explore its use as a component of novel hyperpolarized imaging agents or as a specialized buffer system in hyperpolarized experiments to enhance signal longevity. Deuterium metabolic imaging (DMI) is another emerging technique that directly images the distribution and metabolism of deuterium-labeled compounds. mdpi.comnih.govnih.gov DMI offers a non-invasive way to track metabolic pathways and has shown promise in cancer and brain metabolism studies. mdpi.comnih.gov The heavily deuterated nature of this compound makes it a candidate for investigation within DMI protocols, potentially as a stable reference compound or as part of novel tracer development.
Development of Novel Probes and Sensors
Deuterated molecules are increasingly being utilized in the development of novel probes and sensors for biological imaging. The carbon-deuterium (C-D) bond exhibits a unique vibrational frequency that appears in a "silent" region of the Raman spectrum of biological samples, making it an excellent bioorthogonal reporter. nih.gov This principle has been applied to create deuterium-labeled fatty acids and other molecules to track their uptake and metabolism within cells and tissues using techniques like stimulated Raman scattering (SRS) microscopy. nih.gov
The potential exists to incorporate the deuterated TRIS moiety of this compound into larger molecular probes. Such probes could be designed to report on specific physiological parameters like pH or ion concentrations in a cellular environment, with the deuterium signal providing a clear and quantifiable readout. The development of such probes would offer a powerful tool for dynamic imaging in living systems without the phototoxicity often associated with fluorescent probes. researchgate.net
Integration with Multi-Omics Approaches
The comprehensive analysis of biological systems through multi-omics approaches—genomics, proteomics, metabolomics—requires robust and accurate quantification methods. Isotope labeling is a cornerstone of quantitative mass spectrometry, and deuterated compounds like this compound have a significant, albeit often indirect, role to play. creative-proteomics.com
Complementary Role in Proteomics and Metabolomics Workflows
In proteomics and metabolomics, stable isotope-labeled internal standards are crucial for accurate quantification of proteins, peptides, and metabolites by mass spectrometry. hilarispublisher.comsigmaaldrich.com These standards, which are chemically identical to the analyte but have a different mass due to the isotopic label, are added to a sample at a known concentration. oup.com By comparing the mass spectrometer signal of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govprinceton.edu
This compound, or derivatives synthesized from it, could serve as an excellent internal standard in targeted metabolomics studies. Its high degree of deuteration would provide a significant mass shift from the unlabeled counterpart, ensuring clear differentiation in the mass spectrum. Furthermore, in broader proteomic and metabolomic workflows, deuterated buffers can be important for maintaining pH stability during sample preparation without introducing interfering signals in certain analytical windows. The use of deuterated compounds in metabolic labeling, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the relative quantification of proteins between different cell populations. While not a direct component of SILAC, the principles of isotopic labeling are central to these multi-omics approaches.
| Application in -Omics | Potential Role of Deuterated Compounds like this compound | Key Benefit |
| Proteomics | As a component in buffer systems for sample preparation. | Maintains stable pH without introducing interfering hydrogen signals. |
| Metabolomics | As an internal standard for quantification of specific metabolites. | High mass shift allows for accurate and precise quantification. |
| Metabolic Labeling | As a building block for synthesizing deuterated metabolic tracers. | Enables tracking of metabolic pathways and flux analysis. |
Enhancing Data Interpretation in Complex Biological Systems
The integration of data from multiple omics platforms presents a significant bioinformatic challenge. Isotope labeling techniques provide anchor points in these complex datasets, allowing for more confident identification and quantification of molecules across different omics layers. metwarebio.comoup.com By providing a ground truth for the abundance of certain molecules, isotope-labeled standards help to validate and normalize data, leading to more robust biological interpretations. The use of multiple isotope labels, such as combining 13C and 2H, can further enhance the resolution of metabolic flux analysis. metwarebio.com
The availability of highly deuterated building blocks like this compound can facilitate the synthesis of a wider range of internal standards and metabolic tracers. This, in turn, enhances the coverage and accuracy of multi-omics studies, ultimately leading to a more detailed and accurate understanding of complex biological systems.
Innovation in Deuteration Synthesis and Applications
The increasing demand for deuterated compounds in research and pharmaceutical development has spurred innovation in synthetic methodologies. researchgate.netresearchgate.net These advancements are making the synthesis of complex deuterated molecules more efficient, selective, and cost-effective.
Recent breakthroughs in deuteration chemistry include the development of novel catalytic systems for hydrogen isotope exchange (HIE), allowing for the direct replacement of C-H bonds with C-D bonds in a single step. researchgate.netprinceton.edu This approach avoids lengthy multi-step syntheses that often start from simple deuterated precursors. Organocatalytic and photoredox-catalyzed methods have also emerged as powerful tools for selective deuteration under mild conditions. princeton.edunih.gov
Sustainable and Scalable Production Methods
The production of deuterated compounds has traditionally relied on methods that can be costly, time-consuming, and generate significant chemical waste. The growing emphasis on green chemistry is driving research into more sustainable and scalable alternatives for synthesizing molecules like this compound.
Future production methods are expected to focus on efficiency, safety, and environmental impact. This involves moving away from stoichiometric reagents towards catalytic systems that can be recycled and reused. youtube.com Key areas of development include photocatalysis, which uses light to drive chemical reactions, and electrocatalysis, which employs electricity, both of which can reduce the need for high temperatures and harsh chemical reagents. youtube.comrsc.org Furthermore, the use of continuous flow chemistry, potentially with immobilized enzymes, presents a promising avenue for producing deuterated compounds in a faster, cleaner, and more cost-effective manner. youtube.com
The synthesis of this compound would involve two main components: the deuteration of TRIS (Tris(hydroxymethyl)aminomethane) to TRIS-d11 and the deuteration of maleic acid, followed by their combination. Sustainable methods would likely target the hydrogen-deuterium exchange steps. For instance, developing recyclable metal or organic catalysts that can efficiently facilitate C-H/C-D exchange using deuterium oxide (D₂O) as the deuterium source would represent a significant advance. researchgate.net
Comparison of Production Methods for Deuterated Compounds
| Method | Description | Advantages for Scalability & Sustainability | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions often using stoichiometric deuterating agents and harsh conditions. | Well-established procedures. | High cost, significant waste, scalability issues, use of hazardous reagents. |
| Catalytic H/D Exchange | Use of metal catalysts (e.g., Iridium, Palladium) or organocatalysts to exchange hydrogen for deuterium, often using D₂O. youtube.com | Higher efficiency, potential for catalyst recycling, use of a cheaper deuterium source. youtube.com | Cost of precious metal catalysts, potential for metal contamination. youtube.com |
| Photocatalysis | Utilizes light to activate a catalyst that facilitates deuteration under mild conditions. rsc.orgrsc.org | Environmentally friendly (uses light energy), low waste, high selectivity, operates at ambient temperature. youtube.comrsc.org | Field is still developing; finding suitable and robust photocatalysts can be challenging. rsc.org |
| Electrocatalysis | Employs electrical energy to drive the deuteration reaction. youtube.com | Reduces the need for chemical oxidants/reductants, can be powered by renewable energy. youtube.com | Requires specialized equipment, electrode stability can be a concern. |
| Enzymatic/Biosynthesis | Uses enzymes or whole organisms to incorporate deuterium from deuterated precursors. clearsynth.com | Highly specific, environmentally benign (operates in water), can produce complex molecules. youtube.com | Can be slow, substrate-specific, and challenging to scale up. clearsynth.com |
Exploring Broader Spectroscopic and Mechanistic Capabilities
While deuterated buffers like TRIS-d11 are already utilized in biomolecular Nuclear Magnetic Resonance (NMR), the full potential of the fully deuterated this compound remains to be explored. isotope.com Its application could extend into more advanced spectroscopic techniques and detailed mechanistic studies of chemical and biological processes.
In spectroscopy, the absence of hydrogen signals in a fully deuterated buffer like this compound can be highly advantageous. In proton NMR (¹H NMR) studies of biomolecules, using a deuterated buffer eliminates overwhelming solvent signals, allowing for clearer observation of the signals from the molecule of interest. clearsynth.com This is particularly crucial when studying proteins or nucleic acids at low concentrations. Beyond NMR, its use as a standard or matrix in mass spectrometry could improve signal-to-noise ratios and simplify spectral analysis.
From a mechanistic standpoint, deuterated compounds are essential for investigating reaction pathways via the kinetic isotope effect (KIE). symeres.com By comparing the rate of a reaction with TRIS Maleate versus this compound, researchers could determine if the cleavage of a C-H bond on the buffer molecule is involved in a rate-determining step. This could be relevant in studies of enzymatic reactions or radical-mediated processes where the buffer might not be as inert as assumed. The d15-labeling provides multiple sites to probe potential buffer participation in reaction mechanisms.
Potential Research Applications for this compound
| Research Area | Technique | Specific Application | Information Gained |
|---|---|---|---|
| Structural Biology | Nuclear Magnetic Resonance (NMR) Spectroscopy | As a solvent/buffer for protein or nucleic acid structure determination. isotope.comsigmaaldrich.com | Elimination of interfering ¹H signals from the buffer, leading to cleaner spectra and more accurate structural data. clearsynth.com |
| Metabolomics | Mass Spectrometry (MS) | Use as an internal standard for quantitative analysis of metabolites. | Improved accuracy and precision in quantifying endogenous small molecules in complex biological samples. |
| Enzyme Kinetics | Spectrophotometry / Calorimetry | Studying the kinetic isotope effect (KIE) in enzymatic reactions where buffer interaction is suspected. | Elucidation of reaction mechanisms, specifically determining if a hydrogen transfer from the buffer is a rate-limiting step. symeres.com |
| Materials Science | Neutron Scattering | As a contrast-matching solvent to study the structure and dynamics of polymers or self-assembled systems. | Detailed information on the conformation and interaction of specific components within a complex material. |
| Reaction Mechanism Studies | Various kinetic analyses | As a mechanistic probe to investigate the role of the buffer in chemical reactions (e.g., radical stabilization, proton transfer). | A deeper understanding of how buffer molecules can actively participate in and influence chemical transformations. |
Q & A
Q. What is the role of TRIS Maleate-d15 in deuterated buffer systems, and how does its isotopic labeling influence experimental reproducibility?
this compound is a deuterated compound (99 atom% D) used to minimize proton interference in NMR studies or isotopic tracing experiments. Its deuteration reduces signal overlap in spectra, enhancing resolution for molecular interactions. To ensure reproducibility:
Q. How should researchers prepare and characterize this compound buffer solutions for pH-dependent studies?
Methodological steps:
Weighing : Use analytical-grade balances (±0.1 mg precision) and account for hygroscopicity by storing the compound in a desiccator .
Dissolution : Dissolve in DO to maintain deuteration, and calibrate pH electrodes with deuterated standards (e.g., pD = pH + 0.4) .
Validation : Confirm buffer pH (pD) using a deuterium-specific electrode and cross-check with NMR chemical shifts of reference compounds .
Q. What analytical techniques are essential for verifying the purity and isotopic integrity of this compound?
- LC-MS/MS : Quantify isotopic enrichment and detect impurities (e.g., non-deuterated contaminants) .
- H/H NMR : Compare peak suppression in H-NMR (deuterated protons) and quantify residual protons in H-NMR .
- Elemental Analysis : Confirm C, H, N, and D content against theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers design experiments to assess isotopic effects of this compound on enzyme kinetics or protein stability?
Experimental design principles:
- Control Groups : Compare deuterated (this compound) vs. non-deuterated (TRIS Maleate) buffers under identical conditions (pH, temperature) .
- Kinetic Assays : Measure and using stopped-flow spectroscopy or microcalorimetry; analyze deviations via Arrhenius plots to detect isotopic effects on activation energy .
- Data Triangulation : Validate findings with orthogonal methods (e.g., circular dichroism for structural changes) to isolate isotopic contributions .
Q. How should contradictions between theoretical and observed isotopic effects in this compound-based studies be resolved?
Contradiction analysis framework:
Error Source Identification : Check for proton contamination (e.g., solvent exchange), improper pD calibration, or incomplete deuteration .
Control Experiments : Repeat assays with fully deuterated substrates/solvents to isolate variables .
Computational Modeling : Use molecular dynamics simulations to predict deuterium’s impact on hydrogen bonding and compare with empirical data .
Q. What statistical methods are appropriate for analyzing variability in this compound’s buffering capacity across repeated experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
